2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C16H12ClN3S It is known for its unique structure, which includes a pyridine ring substituted with a chlorophenylmethylsulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to cell death. Additionally, its potential therapeutic effects in medicine may involve modulation of signaling pathways and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
- 2-{[(4-Methylphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile stands out due to the presence of the chlorophenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXSGUVMSCXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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